MC-VC-PABC-C6-alpha-Amanitin is a sophisticated antibody-drug conjugate designed for targeted cancer therapy. This compound combines the potent anticancer toxin alpha-Amanitin with the monoclonal antibody MC-VC-PABC-C6, facilitating selective targeting of HER2-positive tumor cells, which are often associated with aggressive forms of breast and gastric cancers . Alpha-Amanitin is a bicyclic octapeptide derived from the Amanita mushroom species, particularly known for its ability to inhibit RNA polymerase II, a crucial enzyme in the transcription process of eukaryotic cells .
Alpha-Amanitin is primarily sourced from the death cap mushroom (Amanita phalloides), which is notorious for its high toxicity. The synthesis of alpha-Amanitin has been a focus of research due to difficulties in obtaining it directly from natural sources, prompting the development of synthetic methods to produce this compound in a scalable manner . The MC-VC-PABC-C6 linker facilitates the conjugation process, enhancing the delivery of alpha-Amanitin specifically to cancer cells .
MC-VC-PABC-C6-alpha-Amanitin falls under the category of antibody-drug conjugates (ADCs), which are innovative therapeutic agents that combine an antibody with a cytotoxic drug. This classification is significant in oncology as it enables targeted delivery of potent drugs to cancer cells while minimizing damage to healthy tissues .
The synthesis of MC-VC-PABC-C6-alpha-Amanitin involves several key steps that highlight modern synthetic chemistry techniques. The production typically starts with the synthesis of alpha-Amanitin using a convergent total synthesis approach, which allows for efficient assembly of its complex structure . This method employs non-proteinogenic amino acids and utilizes a series of coupling reactions to form the bicyclic structure characteristic of alpha-Amanitin.
The molecular formula for MC-VC-PABC-C6-alpha-Amanitin is with a molecular weight of approximately 1616.79 g/mol . The structure features:
The structural integrity and purity of synthesized alpha-Amanitin have been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, ensuring that synthetic versions match their natural counterparts .
The primary chemical reactions involved in synthesizing MC-VC-PABC-C6-alpha-Amanitin include:
The reactions are typically carried out under controlled conditions to ensure high yields and minimize side products. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify intermediates and final products.
MC-VC-PABC-C6-alpha-Amanitin exerts its pharmacological effects by selectively binding to HER2 receptors on cancer cells. Upon internalization, the alpha-Amanitin component inhibits RNA polymerase II, leading to disrupted transcription and ultimately cell death . This mechanism highlights its potential effectiveness against tumors that express high levels of HER2.
Studies have shown that this mechanism can lead to significant cytotoxic effects in HER2-positive cancer cell lines, making it a promising candidate for targeted cancer therapies .
MC-VC-PABC-C6-alpha-Amanitin is primarily utilized in scientific research focused on cancer therapeutics. Its applications include:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4